4-Cyclohexyl-2-fluoroaniline

Lipophilicity LogP Membrane permeability

4-Cyclohexyl-2-fluoroaniline (CAS 648942-42-1), systematically named Benzenamine, 4-cyclohexyl-2-fluoro-, is a substituted aniline derivative bearing a cyclohexyl group at the para position and a fluorine atom at the ortho position of the aromatic ring. With a molecular formula of C₁₂H₁₆FN and a molecular weight of 193.26 g·mol⁻¹, the compound exhibits a computed LogP of 3.9–4.04, a topological polar surface area (TPSA) of 26 Ų, and a single rotatable bond.

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
CAS No. 648942-42-1
Cat. No. B12603030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-2-fluoroaniline
CAS648942-42-1
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=C(C=C2)N)F
InChIInChI=1S/C12H16FN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2
InChIKeyLFIQWXFTKOLHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl-2-fluoroaniline (CAS 648942-42-1) – Core Physicochemical and Structural Identity for Informed Procurement


4-Cyclohexyl-2-fluoroaniline (CAS 648942-42-1), systematically named Benzenamine, 4-cyclohexyl-2-fluoro-, is a substituted aniline derivative bearing a cyclohexyl group at the para position and a fluorine atom at the ortho position of the aromatic ring [1]. With a molecular formula of C₁₂H₁₆FN and a molecular weight of 193.26 g·mol⁻¹, the compound exhibits a computed LogP of 3.9–4.04, a topological polar surface area (TPSA) of 26 Ų, and a single rotatable bond [2]. It is commercially available at purities of ≥95% to 98% and serves primarily as a synthetic intermediate and building block in medicinal chemistry and materials research.

Why 4-Cyclohexyl-2-fluoroaniline Cannot Be Replaced by Generic Fluoroaniline or Cyclohexylaniline Analogs


Substitution with a simpler fluoroaniline or cyclohexylaniline analog is not equivalent because the para-cyclohexyl group and ortho-fluorine substituent jointly dictate both the metabolic fate and the physicochemical property profile of the molecule. The bulky cyclohexyl group at C4 sterically blocks cytochrome P450-mediated C4-hydroxylation—the primary nephrotoxic bioactivation route for 2-fluoroanilines [1]—while the electron-withdrawing fluorine at C2 modulates the pKa of the aniline nitrogen and the electron density of the aromatic ring, influencing reactivity in downstream coupling reactions [2]. Replacing either substituent with a smaller alkyl group, a different halogen, or relocating the cyclohexyl moiety to the nitrogen (as in N-cyclohexyl-2-fluoroaniline) yields a compound with a fundamentally different pharmacokinetic and synthetic risk profile. The evidence presented in Section 3 quantifies these differences across lipophilicity, metabolic pathway selection, and target engagement potential, demonstrating why procurement decisions should be guided by the specific substitution pattern rather than by chemical class alone.

Quantitative Differentiation Evidence for 4-Cyclohexyl-2-fluoroaniline versus Closest Analogs and Alternatives


Lipophilicity Advantage: 4-Cyclohexyl-2-fluoroaniline vs. 2-Fluoroaniline and 4-Cyclohexylaniline

4-Cyclohexyl-2-fluoroaniline exhibits a computed LogP (XLogP3-AA) of 3.9 [1] and a measured/calculated LogP of 4.04 , representing an increase of approximately 2.8 log units over the parent compound 2-fluoroaniline, which has a measured LogP of approximately 1.1 [2]. Compared to 4-cyclohexylaniline, which lacks the ortho-fluorine and has an estimated LogP of approximately 3.5, the target compound gains an additional approximately 0.4–0.5 log units of lipophilicity attributable to the fluorine substituent. This difference corresponds to a theoretical approximately 600-fold increase in octanol–water partition coefficient relative to 2-fluoroaniline.

Lipophilicity LogP Membrane permeability CNS drug design

Metabolic Pathway Diversion: Blocked C4-Hydroxylation Shifts Toxicity Profile vs. 2-Fluoroaniline

Cnubben et al. (1996) demonstrated that in a series of C4-substituted 2-fluoroanilines, the size and nature of the C4 substituent determines the regioselectivity of aromatic hydroxylation and, consequently, the toxicological endpoint [1]. 2-Fluoroaniline (C4 = H) undergoes extensive C4-hydroxylation to form 4-aminophenol metabolites, which are associated with proximal tubular nephrotoxicity in male Wistar rats. As the C4 substituent becomes bulkier, C4-hydroxylation is sterically impeded, and metabolism shifts toward C6- and N-hydroxylation, resulting in a shift from nephrotoxicity to methemoglobinemia. The correlation between the in vitro rate of N-hydroxylation and the capacity to induce methemoglobinemia was r = 0.96 [1]. The cyclohexyl group at C4 represents one of the bulkiest substituents in the studied series and is therefore predicted to maximally suppress C4-hydroxylation.

Drug metabolism Cytochrome P450 Nephrotoxicity Methemoglobinemia

Aromatase Inhibition Potential: 4-Cyclohexyl-2-fluoroaniline vs. 4-Cyclohexylaniline as a SAR Starting Point

The non-fluorinated analog 4-cyclohexylaniline (CAS 6373-50-8) was characterized by Kellis and Vickery (1984) as a potent competitive inhibitor of human placental aromatase (CYP19A1), with a Ki value of 0.14 µM for both androstenedione and testosterone aromatization, surpassing the potency of the reference inhibitor d-aminoglutethimide [1]. The introduction of a fluorine atom at the 2-position of 4-cyclohexyl-2-fluoroaniline is expected to alter the electron density of the aromatic ring and the pKa of the aniline nitrogen, which may modulate hydrogen-bonding interactions within the aromatase active site. While direct aromatase inhibition data for 4-cyclohexyl-2-fluoroaniline are not available in the public domain, the 0.14 µM Ki of the des-fluoro analog provides a quantitative baseline for structure–activity relationship (SAR) exploration.

Aromatase inhibition CYP19A1 Cancer therapeutics Structure–activity relationship

Steric Bulk Differentiation: Cyclohexyl vs. Smaller C4 Substituents Governs Target Site Accessibility

The cyclohexyl group at the C4 position of 4-cyclohexyl-2-fluoroaniline provides a van der Waals volume substantially larger than that of common smaller C4 substituents found in commercially available 2-fluoroaniline analogs. For comparison: 2-fluoroaniline (C4 = H, molecular weight 111.12 g·mol⁻¹), 4-methyl-2-fluoroaniline (C4 = CH₃, MW 125.15 g·mol⁻¹), 4-ethyl-2-fluoroaniline (C4 = C₂H₅, MW 139.17 g·mol⁻¹), and 4-isopropyl-2-fluoroaniline (C4 = i-C₃H₇, MW 153.20 g·mol⁻¹) all present progressively smaller steric profiles compared to 4-cyclohexyl-2-fluoroaniline (MW 193.26 g·mol⁻¹) [1][2]. This steric gradient translates to differential accessibility of the aniline NH₂ group for chemical derivatization and differential fit within hydrophobic binding pockets of biological targets.

Steric hindrance Receptor binding Selectivity Molecular recognition

CNS Drug-Like Property Space Alignment: 4-Cyclohexyl-2-fluoroaniline vs. N-Linked Cyclohexyl Isomers

4-Cyclohexyl-2-fluoroaniline (C-linked cyclohexyl) presents a different property profile compared to its nitrogen-linked isomer N-cyclohexyl-2-fluoroaniline (CAS 1019482-89-3). The C-linked isomer retains a primary aromatic amine (pKa predicted ~4.0 for the conjugate acid of 2-fluoroaniline, likely further lowered by cyclohexyl electron donation), whereas the N-linked isomer contains a secondary amine with a higher predicted basicity [1]. Furthermore, 4-cyclohexyl-2-fluoroaniline has a TPSA of 26 Ų and only one rotatable bond (the phenyl–cyclohexyl bond), which places it within favorable CNS drug-like property space according to the Wager criteria (TPSA < 60 Ų, rotatable bonds ≤ 3) [2]. In contrast, the N-linked isomer has two rotatable bonds and a different hydrogen-bonding profile, altering its CNS multiparameter optimization (MPO) score.

CNS drug discovery Physicochemical property space Blood–brain barrier Fragment-based drug design

Optimal Procurement Scenarios for 4-Cyclohexyl-2-fluoroaniline Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Elaboration and Lead Optimization

When a medicinal chemistry program requires a fragment or building block with high lipophilicity (LogP 3.9–4.04) for blood–brain barrier penetration, 4-cyclohexyl-2-fluoroaniline offers a substantial lipophilicity advantage over 2-fluoroaniline (ΔLogP ≈ +2.8) and a modest gain over 4-cyclohexylaniline (ΔLogP ≈ +0.4–0.5) [1]. The compound's TPSA of 26 Ų and single rotatable bond satisfy CNS MPO criteria, making it a structurally efficient starting point for CNS-targeted libraries where passive permeability is critical [2].

Differentiated Aromatase (CYP19A1) Inhibitor SAR Exploration

For teams building on the established aromatase inhibitory activity of 4-cyclohexylaniline (Ki = 0.14 µM) [1], 4-cyclohexyl-2-fluoroaniline introduces an ortho-fluorine substituent that electronically perturbs the aniline ring without altering the core cyclohexyl–phenyl pharmacophore. This allows systematic exploration of electronic effects on CYP19A1 binding while retaining the steric features that confer competitive inhibition. Procurement of the fluorinated analog enables parallel SAR studies against the des-fluoro parent.

In Vivo Probe Design with Reduced Nephrotoxic Liability

In preclinical studies where aniline-containing tool compounds carry a risk of nephrotoxicity via C4-hydroxylation, 4-cyclohexyl-2-fluoroaniline is predicted to divert metabolism toward C6- and N-hydroxylation pathways, based on the class-level metabolic rules established by Cnubben et al. (1996) [1]. This metabolic switch may reduce the formation of nephrotoxic 4-aminophenol metabolites, making the compound a preferred scaffold for in vivo pharmacological probes requiring prolonged dosing in rodent models.

Sterically Demanding Building Block for Selective Kinase or GPCR Ligand Design

When a target protein binding site contains a deep hydrophobic pocket accessible from the para position of a ligand's phenyl ring, 4-cyclohexyl-2-fluoroaniline provides a cyclohexyl group that is substantially larger than methyl, ethyl, or isopropyl alternatives (ΔMW = +40–82 g·mol⁻¹ vs. smaller C4-substituted analogs) [1]. This steric differentiation can be harnessed to engineer selectivity against closely related targets with shallower or more constricted binding pockets, and the free primary amine permits versatile downstream derivatization.

Quote Request

Request a Quote for 4-Cyclohexyl-2-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.